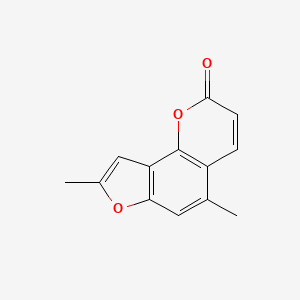![molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0](/img/structure/B13795188.png)
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(cyclobutane)]-3-carbonyl chloride is a compound that belongs to the family of bicyclobutanes, which are known for their highly strained ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Another highly strained bicyclic compound with similar reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane with unique chemical properties.
Uniqueness:
Structural Strain: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride has a unique combination of high strain energy and reactivity, making it distinct from other bicyclic compounds.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
76730-66-0 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
InChI Key |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC(C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


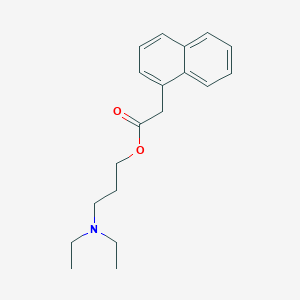
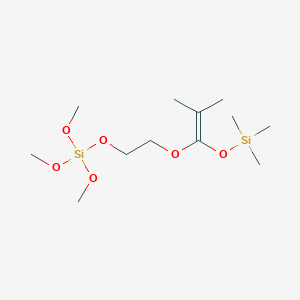

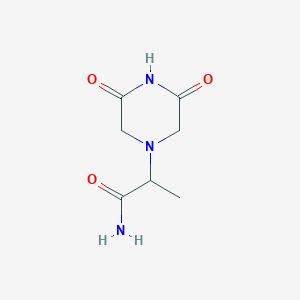
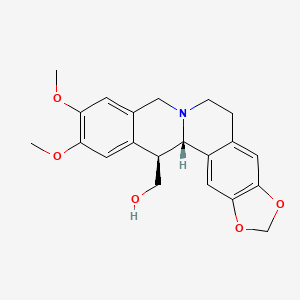
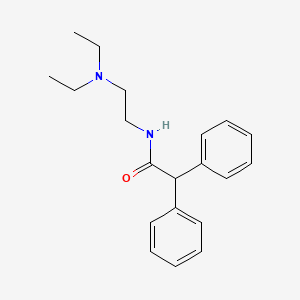
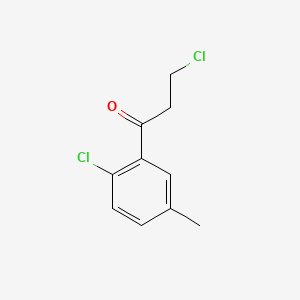
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
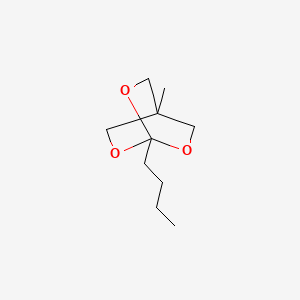
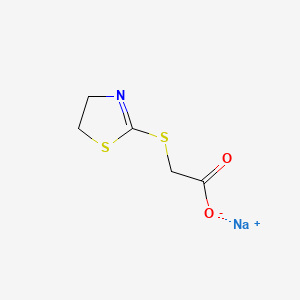
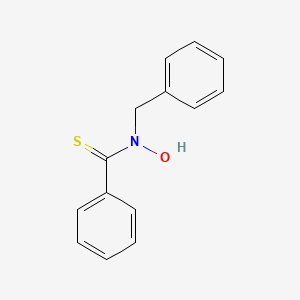
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)

